Antibiotic P42-1
CAS No.:
Cat. No.: VC13632259
Molecular Formula: C27H24N2O9
Molecular Weight: 520.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O9 |
|---|---|
| Molecular Weight | 520.5 g/mol |
| IUPAC Name | (13R,21R,24S)-6-amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
| Standard InChI | InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 |
| Standard InChI Key | PUQUSQASXBNKCW-BFHYXJOUSA-N |
| Isomeric SMILES | CC1=CC2=CC3=C(C4=C5[C@@H](C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)[C@@H](CC[C@@H]7O)OC)C(=C2C(=O)N1N)O |
| SMILES | CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O |
| Canonical SMILES | CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O |
Introduction
Discovery and Taxonomic Origins
Antibiotic P42-1 was first described in 1972 by Soviet researchers investigating antimicrobial metabolites from soil-derived Actinomyces strains . Initial taxonomic characterization identified the producing organism as Actinomyces tumemacerans, though modern phylogenetic analysis would likely reclassify this strain within the Streptomyces genus . The discovery coincided with global efforts to identify novel antibiotics active against drug-resistant pathogens, particularly Mycobacterium tuberculosis and Staphylococcus aureus.
Parallel research in Japan independently isolated the same compound from Streptomyces species in 1973, establishing its identity with the previously characterized Kanchanomycin through comparative spectral analysis . This dual discovery underscored the compound’s widespread production across geographically distinct Streptomyces populations. Subsequent studies in the 1990s demonstrated Albofungin production in hybrid strains created via protoplast fusion between aminoglycoside-producing Streptomyces species, suggesting horizontal gene transfer of biosynthetic clusters .
Structural Characterization and Physicochemical Properties
Molecular Architecture
Albofungin’s structure (C₂₇H₂₄N₂O₉; MW 520.49 g/mol) features a hexacyclic framework merging xanthone, isoquinoline, and benzodioxin moieties . The IUPAC name—(1S,4R,8aR)-13-amino-1,15,16-trihydroxy-4-methoxy-12-methyl-1,2,3,4,8a,13-hexahydro-17H-chromeno[2',3':6,7] dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(9H)-dione—reflects its complex stereochemistry . X-ray crystallography confirms a twisted boat conformation in the central tetracyclic system, with intramolecular hydrogen bonding between the C15 hydroxyl and C14 carbonyl groups stabilizing the structure .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Melting Point | 218-220°C (decomposes) |
| Solubility | 25 mg/ml in DMSO |
| LogP (Predicted) | 2.1 ± 0.5 |
| UV-Vis λmax (MeOH) | 238, 267, 315 nm |
The compound exhibits pH-dependent stability, maintaining integrity between pH 5-7 but undergoing hydrolysis under strongly acidic or alkaline conditions . Its fluorescence properties (λem 410 nm) enable tracking in biological matrices .
Biosynthesis and Synthetic Approaches
Native Biosynthetic Pathway
Gene cluster analysis of Albofungin-producing strains reveals a Type II polyketide synthase (PKS) system coupled with nonribosomal peptide synthetase (NRPS) modules . The pathway initiates with malonyl-CoA elongation, followed by cyclization to form the xanthone core. Subsequent oxidative coupling and amination steps introduce the nitrogen-containing heterocycles . Chlorinated derivatives (e.g., Chloralbofungin) arise through late-stage halogenase activity, though these variants show reduced antimicrobial potency compared to the parent compound .
Laboratory Synthesis
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Temperature: 28°C
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pH: 6.8-7.2
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Carbon Source: Sucrose (4% w/v)
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Nitrogen Source: Soybean meal (2% w/v)
Antimicrobial Activity Spectrum
Albofungin demonstrates potent activity against clinically relevant pathogens:
Notably, Gram-negative bacteria exhibit intrinsic resistance (MIC ≥50 μg/ml), likely due to impermeability of the outer membrane . Synergy studies reveal enhanced activity against Pseudomonas aeruginosa when combined with polymyxin B nonapeptide (8-fold MIC reduction) .
Mechanisms of Action
Primary Target Engagement
Albofungin’s antimicrobial effects stem from dual mechanisms:
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DNA Intercalation: The planar xanthone system intercalates between DNA base pairs, inhibiting replication and transcription . Footprinting experiments show preferential binding to AT-rich regions.
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Membrane Disruption: At concentrations ≥2× MIC, Albofungin induces membrane depolarization in S. aureus via cardiolipin binding, as demonstrated by DiSC3(5) fluorescence assays .
Secondary Pharmacological Effects
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HIV-1 Reverse Transcriptase Inhibition: IC₅₀ 1 μM in cell-free assays
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Topoisomerase II Poisoning: EC₅₀ 0.8 μM in human lymphoma cells
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PPAR-γ Modulation: 40% activation at 10 μM in adipocyte differentiation assays
Cytotoxicity and Therapeutic Limitations
Despite promising antimicrobial activity, Albofungin’s therapeutic potential is limited by:
| Cell Line | IC₅₀ (μg/ml) | Primary Toxicity Mechanism |
|---|---|---|
| HeLa | 0.005 | Mitochondrial membrane depolarization |
| HepG2 | 0.01 | ROS-mediated apoptosis |
| HEK293 | 0.02 | DNA damage response activation |
Pharmacokinetic studies in murine models reveal rapid hepatic clearance (t₁/₂ = 12 min) and poor oral bioavailability (<5%) . Structural analogs with reduced planarity show decreased cytotoxicity while retaining antimicrobial activity, suggesting a path for future optimization .
Current Research Directions
Structural Modification Studies
Recent efforts focus on mitigating toxicity through targeted substitutions:
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C4 Methoxy Replacement: Analogues with ethyl groups show 10-fold reduced cytotoxicity while maintaining anti-MRSA activity
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C13 Amino Group Acylation: N-acetyl derivatives exhibit improved aqueous solubility (8 mg/ml) and 3× longer plasma half-life in rats
Combination Therapy Approaches
Albofungin potentiates β-lactam activity against methicillin-resistant staphylococci:
| β-Lactam | FIC Index with Albofungin | Effect |
|---|---|---|
| Oxacillin | 0.25 | Synergy |
| Ceftaroline | 0.5 | Additive |
| Meropenem | 1.0 | Indifference |
(FIC = Fractional Inhibitory Concentration)
| Vendor | Purity | Price (5 mg) | Storage Conditions |
|---|---|---|---|
| Hodoodo Chemicals | >98% | $380 | -20°C, desiccated |
| Cayman Chemical | ≥95% | $420 | -20°C, argon atmosphere |
Strict handling protocols are mandated due to potential genotoxicity, requiring Biosafety Level 2 containment for in vitro studies .
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